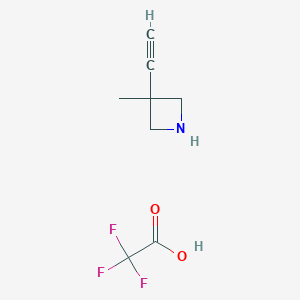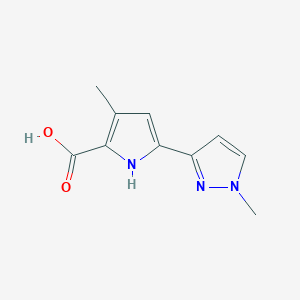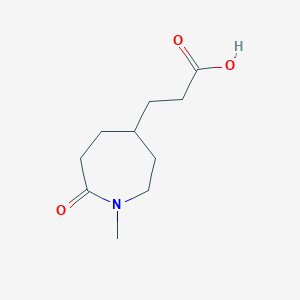
Methyl2,5-difluoroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-difluoroisonicotinate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 This compound is of interest due to its unique chemical properties, which include the presence of two fluorine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-difluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere at room temperature to avoid side reactions and decomposition of the product .
Industrial Production Methods
Industrial production of methyl 2,5-difluoroisonicotinate may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-difluoroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different functionalized pyridines .
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of methyl 2,5-difluoroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This is due to the strong electron-withdrawing effect of fluorine, which can influence the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-difluoroisonicotinate: Another fluorinated pyridine derivative with similar properties but different fluorine atom positions.
Methyl nicotinate: A non-fluorinated analog used in various applications, including as a rubefacient in topical preparations.
Uniqueness
Methyl 2,5-difluoroisonicotinate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated and non-fluorinated analogs.
Eigenschaften
Molekularformel |
C7H5F2NO2 |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
methyl 2,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
InChI-Schlüssel |
JZIFEDFLLLBFHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


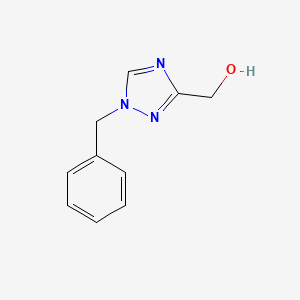
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
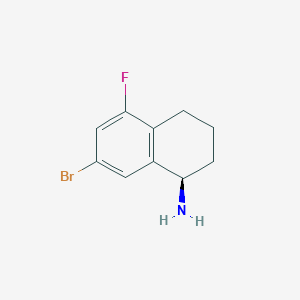
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
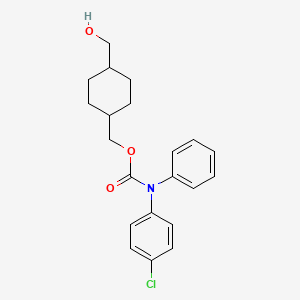
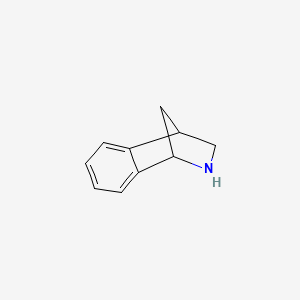
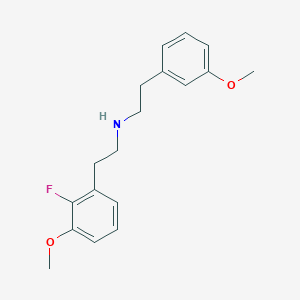
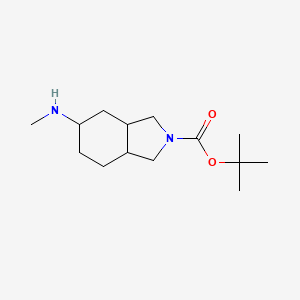
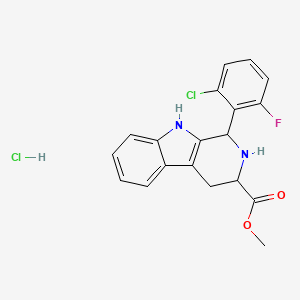
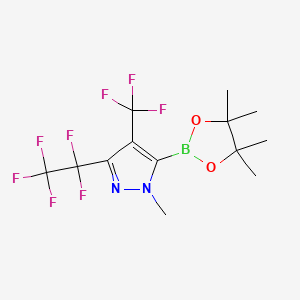
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
